molecular formula C23H18BrN3O B5494392 N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide

N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide

Cat. No. B5494392
M. Wt: 432.3 g/mol
InChI Key: ADKXLDPVSICCSG-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide in lab experiments is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.

Future Directions

There are several potential future directions for the study of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide. One direction could be to further investigate its mechanism of action, in order to optimize its use as a cancer treatment. Another direction could be to study its potential applications in other diseases, such as inflammation and oxidative stress. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide involves the reaction of 1H-benzimidazole-2-carboxaldehyde and 3-bromoacetophenone in the presence of a base. The resulting product is then reacted with 3-methylbenzoyl chloride to obtain the final product.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-15-6-4-8-17(12-15)23(28)27-21(14-16-7-5-9-18(24)13-16)22-25-19-10-2-3-11-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXLDPVSICCSG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]-3-methylbenzamide

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